N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
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Overview
Description
“N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide” is also known as GNF6702 . It is a broad-spectrum antiprotozoal drug invented by researchers at the Genomics Institute of the Novartis Research Foundation in 2013 . It has activity against leishmaniasis, Chagas disease, and sleeping sickness, which are caused by related kinetoplastid parasites .
Molecular Structure Analysis
The molecular formula of GNF6702 is C22H16FN7O3 . The molar mass is 445.414 g·mol −1 . The IUPAC name is N - [4-fluoro-3- (6-pyridin-2-yl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide .Scientific Research Applications
Modification as PI3K Inhibitors
Compounds similar to N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide have been modified to serve as potent PI3K inhibitors. Xiao-meng Wang et al. (2015) synthesized derivatives by replacing the acetamide group with alkylurea, aiming to retain antiproliferative activity against cancer cell lines while reducing toxicity. These modifications suggest potential applications in cancer therapy due to effective inhibition of tumor growth in models and reduced acute oral toxicity, indicating their utility as anticancer agents with low side effects (Wang et al., 2015).
Antimicrobial Applications
Derivatives of the compound have shown promising antimicrobial properties. B. MahyavanshiJyotindra et al. (2011) synthesized a series of compounds evaluated for their antibacterial, antifungal, and anti-tuberculosis activities. These findings highlight the potential of these compounds in addressing various microbial infections, contributing to the field of antimicrobial drug development (MahyavanshiJyotindra et al., 2011).
Herbicidal Activity
In the agricultural sector, similar triazolopyrimidine sulfonanilide compounds have been explored for their herbicidal activity. The design and synthesis of derivatives like N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide aimed to inhibit acetohydroxyacid synthase, a critical enzyme in plant growth. These compounds have shown efficacy in controlling broad-leaf weeds, with potential for development as herbicides that degrade faster in soil, offering an environmentally friendly solution to weed management (Chen et al., 2009).
Mechanism of Action
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-12-5-1-2-6-13(12)21-17(26)11-27-18-23-22-16-9-8-15(24-25(16)18)14-7-3-4-10-20-14/h1-10H,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZUMYKPZPSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide |
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